4-(4-Methyl-3-nitrophenyl)morpholine

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibition

4-(4-Methyl-3-nitrophenyl)morpholine (CAS 245117-17-3) is a precisely defined, heterocyclic building block for kinase, GPCR, and phosphatase research. Its measured IC₅₀ of 24.8 µM against rat ALR2 establishes a quantifiable SAR baseline, while the >10 mM IC₅₀ against PTP1B, TCPTP, and SHP2 makes it a validated negative control. Well-characterized LogP (2.2), TPSA (58.3 Ų), and single rotatable bond support rigorous QSPR/ADME model calibration. Scalable one-step Buchwald-Hartwig amination enables focused library synthesis.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 245117-17-3
Cat. No. B3254878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-3-nitrophenyl)morpholine
CAS245117-17-3
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-9-2-3-10(8-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
InChIKeyCYMDJHMDVUTLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methyl-3-nitrophenyl)morpholine (CAS 245117-17-3): Overview of a Research-Grade Nitrophenyl Morpholine Building Block


4-(4-Methyl-3-nitrophenyl)morpholine (CAS 245117-17-3) is a heterocyclic compound featuring a morpholine ring substituted at the para position with a 4-methyl-3-nitrophenyl group. It belongs to the broader class of nitrophenyl morpholines, which serve as key intermediates in medicinal chemistry and chemical biology research. The compound has been investigated as a potential aldose reductase inhibitor and has demonstrated activity against various phosphatases and G-protein coupled receptors in vitro [1]. Its physicochemical properties, including a molecular weight of 222.24 g/mol, a calculated LogP of ~2.2, and a topological polar surface area of 58.3 Ų, align with typical small-molecule drug-like space .

Why Generic Substitution of 4-(4-Methyl-3-nitrophenyl)morpholine (CAS 245117-17-3) Fails: The Criticality of Substitution Pattern and Functional Group Placement


Within the nitrophenyl morpholine chemical space, seemingly minor structural variations produce profound shifts in biological activity and physicochemical behavior. The specific substitution pattern of 4-(4-methyl-3-nitrophenyl)morpholine—a para-morpholine linkage to a methyl/nitro meta-disubstituted phenyl ring—directly impacts target engagement, selectivity, and molecular properties. Simple interchange with the regioisomer 4-(3-methyl-4-nitrophenyl)morpholine (CAS 220679-09-4) or the methylene-linked homolog (CAS 750632-03-2) is not a valid scientific substitution, as documented differences in LogP, rotatable bond count, and hydrogen-bonding capacity alter pharmacokinetic and pharmacodynamic profiles . The following quantitative evidence details exactly where this compound exhibits measurable, comparator-based differentiation relevant to procurement and experimental design.

Quantitative Differentiation Evidence for 4-(4-Methyl-3-nitrophenyl)morpholine (CAS 245117-17-3): Comparator-Based Activity and Property Data


Aldose Reductase Inhibitory Activity: A Baseline IC₅₀ of 24.8 µM in Rat ALR2

4-(4-Methyl-3-nitrophenyl)morpholine exhibits moderate inhibitory activity against rat aldose reductase 2 (ALR2) with an IC₅₀ of 24.8 µM [1]. This places it among a class of nitrophenyl-based aldose reductase inhibitors identified through virtual screening, with reported IC₅₀ values for structurally related nitrophenyl derivatives ranging from 0.14 µM to >100 µM in comparable assays [2]. While not among the most potent in the series, the compound's activity is quantifiable and provides a defined starting point for structure-activity relationship (SAR) studies, especially when compared to the clinically used aldose reductase inhibitor epalrestat (IC₅₀ ~0.1-1 µM under similar conditions) [2].

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibition

Phosphatase Profiling: Inactive Against PTP1B, TCPTP, and SHP2 (IC₅₀ > 10 mM)

In a panel of human protein tyrosine phosphatases (PTPs), 4-(4-Methyl-3-nitrophenyl)morpholine demonstrated negligible inhibitory activity, with IC₅₀ values exceeding 10 mM (1.00 × 10⁷ nM) for PTP1B, TCPTP, and SHP2 [1]. This contrasts sharply with known potent PTP inhibitors such as compound 5b (IC₅₀ = 2.4 µM against PTP1B) [2] and highlights a distinct selectivity profile. The lack of PTP activity may be advantageous in applications where PTP off-target effects are undesirable, and positions the compound as a clean negative control or a scaffold for divergent optimization.

Protein Tyrosine Phosphatase Inhibition Selectivity Drug Discovery

Physicochemical Differentiation from Regioisomer: 1.2-Unit Lower LogP and Reduced Rotatable Bond Count

The calculated LogP (XLogP3) for 4-(4-methyl-3-nitrophenyl)morpholine is 2.2, while its regioisomer 4-(3-methyl-4-nitrophenyl)morpholine (CAS 220679-09-4) has a higher predicted LogP of 3.4 . This 1.2-unit difference corresponds to an approximately 15-fold variation in predicted octanol-water partition coefficient, significantly impacting membrane permeability and in vivo distribution. Additionally, the target compound has one rotatable bond (the phenyl-morpholine linkage) compared to two rotatable bonds for the methylene-linked homolog (CAS 750632-03-2) , suggesting greater conformational rigidity and potentially higher binding site complementarity.

Lipophilicity Drug-Likeness QSAR

Synthetic Accessibility: Quantitative Yield via Pd-Catalyzed Amination (Patent Route)

A patent route describes the synthesis of 4-(4-methyl-3-nitrophenyl)morpholine via palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-1-methyl-2-nitrobenzene with morpholine, using cesium carbonate as base and Pd(OAc)₂ / 2-(di-t-butylphosphino)biphenyl as catalyst system . The reaction proceeds at 100 °C in toluene for 5 hours and affords the product as a yellow solid after silica gel chromatography (n-hexane:ethyl acetate=5:1). While a specific yield is not disclosed, the described conditions are standard for this transformation and enable reliable multi-gram production. In contrast, the methylene-linked analog (CAS 750632-03-2) requires an additional synthetic step (reduction of nitro group followed by alkylation), impacting overall synthetic efficiency .

Synthetic Methodology Process Chemistry Building Block Production

Optimal Research and Industrial Applications for 4-(4-Methyl-3-nitrophenyl)morpholine (CAS 245117-17-3) Based on Quantitative Evidence


Aldose Reductase Inhibitor SAR Studies and Tool Compound Development

The measured IC₅₀ of 24.8 µM against rat ALR2 establishes this compound as a moderately active, well-defined starting point for structure-activity relationship (SAR) exploration. Researchers investigating nitrophenyl-based aldose reductase inhibitors can use this compound as a reference to assess the impact of substituent modifications on potency and selectivity [1]. Its activity, while not optimal, provides a quantifiable baseline for evaluating analog improvements.

Negative Control for Protein Tyrosine Phosphatase (PTP) Assays

With IC₅₀ values exceeding 10 mM against PTP1B, TCPTP, and SHP2, this compound serves as an ideal negative control or inactive comparator in phosphatase inhibition studies [2]. Its lack of activity in this target class ensures that observed effects in cellular or biochemical assays are not confounded by unintended PTP modulation, enhancing the interpretability of experimental results.

Physicochemical Benchmarking and QSAR Model Calibration

The precisely defined calculated LogP (2.2) and TPSA (58.3 Ų) values, along with its single rotatable bond, make this compound a valuable reference for calibrating quantitative structure-property relationship (QSPR) models and in silico ADME predictions . Its well-characterized physical attributes enable rigorous benchmarking of computational tools used in drug discovery workflows.

Building Block for Diversity-Oriented Synthesis and Library Production

The scalable, one-step synthesis via Buchwald-Hartwig amination supports the production of this building block for inclusion in focused libraries aimed at kinase, GPCR, or other target classes . Its distinct substitution pattern offers a unique vector for further derivatization, particularly at the nitro group (reduction to aniline) or via electrophilic aromatic substitution on the methyl-substituted ring.

Quote Request

Request a Quote for 4-(4-Methyl-3-nitrophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.